4-(Thiazol-2-yl)phenol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(thiazol-2-yl)phenol, also known as this compound, is a useful research compound. Its molecular formula is C10H6F3NS. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antioxidative Aktivität

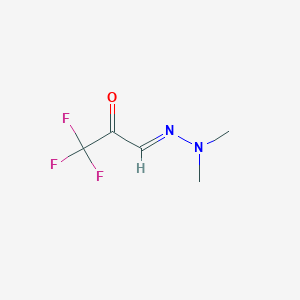

Thiazolderivate, wie 4-(Thiazol-2-yl)phenol, wurden als antioxidativ wirksam befunden {svg_1}. Antioxidantien sind Substanzen, die Zellschäden, die durch freie Radikale verursacht werden, verhindern oder verlangsamen können. Freie Radikale sind instabile Moleküle, die der Körper als Reaktion auf Umwelteinflüsse und andere Belastungen produziert.

Analgetische und entzündungshemmende Aktivität

Verbindungen, die mit dem Thiazolring verwandt sind, wurden als analgetische und entzündungshemmende Wirkstoffmoleküle gefunden {svg_2}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Schmerzen und Entzündungen eingesetzt werden könnte.

Antibakterielle und antimykotische Aktivität

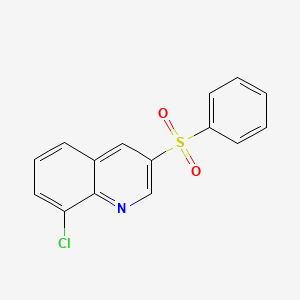

Thiazolderivate haben antimikrobielle und antimykotische Aktivitäten gezeigt {svg_3}. Dies deutet darauf hin, dass this compound bei der Entwicklung neuer antimikrobieller und antimykotischer Wirkstoffe eingesetzt werden könnte.

Antivirale Aktivität

Thiazolverbindungen wurden als antiviral wirksam befunden {svg_4}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Virusinfektionen eingesetzt werden könnte.

Neuroprotektive Aktivität

Thiazolderivate wurden als neuroprotektiv wirksam befunden {svg_5}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von neurodegenerativen Erkrankungen eingesetzt werden könnte.

Antitumor- oder zytotoxische Aktivität

Thiazolderivate wurden als antitumor- oder zytotoxisch wirksam befunden {svg_6}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Krebs eingesetzt werden könnte {svg_7}.

Hemmung der Typ-III-Sekretion in gramnegativen Bakterien

Eine fokussierte Bibliothek von [4-(2-Hydroxyphenyl)thiazol-2-yl]methanonen, die potenzielle Bioisostere von this compound sind, wurde mit dem Ziel hergestellt, potente Inhibitoren der Typ-III-Sekretion in gramnegativen Bakterien zu erhalten {svg_8}.

Antidiabetische Aktivität

Thiazole finden sich in vielen potenten biologisch aktiven Verbindungen, wie z. B. Antidiabetika {svg_9}. Dies deutet darauf hin, dass this compound möglicherweise zur Behandlung von Diabetes eingesetzt werden könnte.

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, such as dna and topoisomerase ii . They have also been associated with various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

For instance, voreloxin, a thiazole derivative, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the bioavailability of 4-(thiazol-2-yl)phenol.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Action Environment

The solubility of thiazole in various solvents suggests that the compound’s action could be influenced by the surrounding environment .

Safety and Hazards

Zukünftige Richtungen

Biochemische Analyse

Biochemical Properties

4-(Thiazol-2-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The phenol group in the compound can form hydrogen bonds with amino acid residues in proteins, which can influence enzyme activity. Additionally, the thiazole ring can participate in π-π interactions and coordinate with metal ions, further affecting biochemical pathways. For instance, this compound has been shown to inhibit certain enzymes by binding to their active sites, thereby altering their catalytic activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to modulate the activity of kinases, which are crucial for signal transduction. By affecting kinase activity, this compound can alter downstream signaling events, leading to changes in gene expression and metabolic processes . Additionally, this compound can induce oxidative stress in cells, which can impact cellular homeostasis and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding can occur through hydrogen bonding, π-π interactions, or coordination with metal ions. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, thereby affecting cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound can degrade under certain conditions, leading to the formation of byproducts that may have different biological activities. Additionally, prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of 4-(thiazol-2-yl)phenol can be achieved through a two-step process involving the synthesis of 2-aminothiazole followed by its reaction with phenol.", "Starting Materials": [ "2-mercaptobenzothiazole", "Sodium nitrite", "Hydrochloric acid", "Sodium hydroxide", "Phenol", "Sodium nitrite", "Sodium acetate", "Hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 2-aminothiazole", "a. Dissolve 2-mercaptobenzothiazole (1.0 g) in hydrochloric acid (10 mL) and add sodium nitrite (0.5 g) slowly with stirring at 0-5°C.", "b. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "c. Add sodium hydroxide solution (10%) dropwise until the pH of the reaction mixture reaches 8-9.", "d. Collect the precipitate by filtration, wash with water, and dry to obtain 2-aminothiazole (0.8 g, yield 80%).", "Step 2: Reaction of 2-aminothiazole with phenol", "a. Dissolve 2-aminothiazole (0.5 g) and phenol (0.6 g) in sodium acetate buffer (10 mL, pH 4.5) and cool the solution to 0-5°C.", "b. Add sodium nitrite (0.3 g) slowly with stirring at 0-5°C.", "c. After the addition is complete, stir the reaction mixture for 30 minutes at 0-5°C.", "d. Add hydrochloric acid (10%) dropwise until the pH of the reaction mixture reaches 1-2.", "e. Collect the precipitate by filtration, wash with water, and dry to obtain 4-(thiazol-2-yl)phenol (0.5 g, yield 70%)." ] } | |

CAS-Nummer |

119514-24-8 |

Molekularformel |

C10H6F3NS |

Molekulargewicht |

0 |

Synonyme |

4-(thiazol-2-yl)phenol |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B1168215.png)